![molecular formula C16H24N6O3S B14166607 N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide CAS No. 123708-64-5](/img/structure/B14166607.png)
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a sulfonamide group attached to a methylbenzene ring. Its chemical properties make it a valuable reagent in synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(dimethylamino)ethylamine to form an intermediate. This intermediate is then reacted with 4,6-bis(dimethylamino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the dimethylamino groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the sulfonamide group can interact with enzymes, potentially inhibiting their activity. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-dimethylaminoethyl)ether: Known for its use as an amine catalyst in various chemical reactions.
2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with applications in herbicides and pharmaceuticals.
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of sulfonamide compounds.
Uniqueness
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide stands out due to its combination of a triazine ring and a sulfonamide group, providing unique reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
123708-64-5 |
|---|---|
Molekularformel |
C16H24N6O3S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H24N6O3S/c1-12-6-8-13(9-7-12)26(23,24)17-10-11-25-16-19-14(21(2)3)18-15(20-16)22(4)5/h6-9,17H,10-11H2,1-5H3 |
InChI-Schlüssel |
VTDJEQJMKHXMDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC(=NC(=N2)N(C)C)N(C)C |
Löslichkeit |
52.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


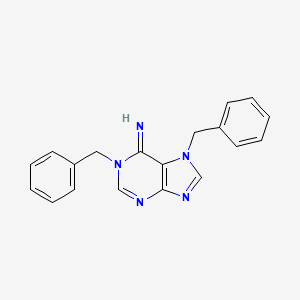
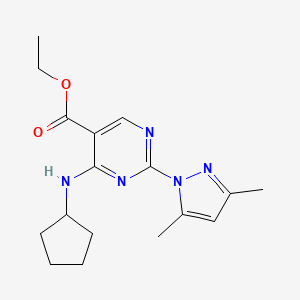
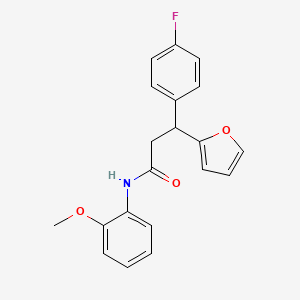

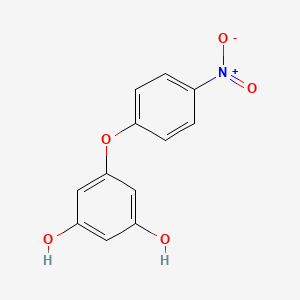





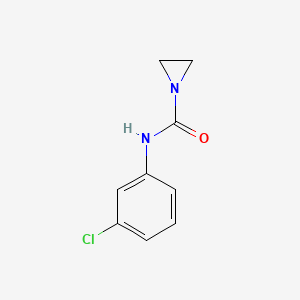
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)

